4-Amino-1-(3-phenylpropyl)pyridinium

Antimicrobial Structure-Activity Relationship Pyridinium Salts

Researchers studying structure-activity relationships (SAR) of quaternary pyridinium salts often face inconsistent bioactivity due to the use of generic N-alkyl chains. This compound provides a validated 4-amino-3-phenylpropyl core that ensures reproducible antimicrobial and AChE inhibition data. - Pharmacophoric 3-phenylpropyl chain delivers superior anti-S. aureus potency compared to benzyl or ethylphenyl analogs. - Dual binding to AChE (PAS + CAS) enables development of inhibitors with IC₅₀ as low as 0.23 µM. - Bifunctional amino-pyridinium scaffold supports visible-light photocatalytic transformations and DNA biosensor construction. Supplied at ≥95% purity; ships under ambient conditions with global logistics support.

Molecular Formula C14H17N2+
Molecular Weight 213.3g/mol
Cat. No. B427653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(3-phenylpropyl)pyridinium
Molecular FormulaC14H17N2+
Molecular Weight213.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC[N+]2=CC=C(C=C2)N
InChIInChI=1S/C14H16N2/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,15H,4,7,10H2/p+1
InChIKeyMJEYHYMOGPGIDV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-(3-phenylpropyl)pyridinium: Overview


4-Amino-1-(3-phenylpropyl)pyridinium (CAS 745776-19-6, molecular formula C14H17N2⁺, molecular weight 213.3 g/mol) is a quaternary pyridinium salt distinguished by the presence of both a 4-amino substituent on the pyridine ring and a 3-phenylpropyl chain on the quaternary nitrogen . This compound belongs to the broader class of N-alkylpyridinium salts, which are recognized for their surface-active properties and diverse biological activities, particularly in antimicrobial applications [1]. Unlike simple pyridinium halides, this compound's 3-phenylpropyl side chain confers enhanced hydrophobic character that has been directly correlated with improved antimicrobial potency in systematic comparative studies [2]. As a research chemical typically supplied at 95% purity, it serves as a valuable intermediate for the synthesis of more complex bioactive molecules and as a structural scaffold for exploring structure-activity relationships (SAR) in drug discovery programs .

Quaternary pyridinium salt with 3-phenylpropyl chain for antimicrobial SAR studies
4-Amino group enables further derivatization and hydrogen-bonding capacity
Reported higher potency against Gram-positive pathogens in analog series

4-Amino-1-(3-phenylpropyl)pyridinium: Why Generic Substitution Fails


Generic substitution of one N-alkylpyridinium salt for another is not feasible because the biological activity of these compounds is exquisitely sensitive to both the length and composition of the N-alkyl chain and the nature of substituents on the pyridine ring. Systematic studies have demonstrated that the 3-phenylpropyl chain confers antimicrobial activity superior to that of shorter or non-aromatic alkyl chains, with compounds bearing this specific moiety consistently displaying the highest potency against Gram-positive pathogens such as Staphylococcus aureus [1]. Furthermore, the 4-amino group introduces additional hydrogen-bonding capacity and alters the electronic properties of the pyridinium ring, which can significantly modulate interactions with biological targets including enzymes and nucleic acids [2]. Attempting to substitute this compound with a simpler analog (e.g., 1-benzylpyridinium or 1-propylpyridinium derivatives) without the 3-phenylpropyl-4-amino combination will likely result in substantially different potency profiles, altered binding affinities, and divergent physicochemical properties, thereby compromising experimental reproducibility and confounding SAR interpretations [3].

Chain sensitivity
3-Phenylpropyl chain length and aromaticity linked to reported antimicrobial potency; shorter or non-aromatic chains may not reproduce activity.
4-Amino role
4-Amino group alters electronic properties and target interactions; simpler N-alkylpyridiniums may show divergent binding profiles.
Analog mismatch
Benzyl or propyl analogs lack the 3-phenylpropyl-4-amino combination; SAR interpretations may shift significantly.

4-Amino-1-(3-phenylpropyl)pyridinium: Quantitative Performance Evidence


Antimicrobial Potency: 3-Phenylpropyl Advantage

In a direct comparative study of pyridinium salt derivatives, compounds bearing a 3-phenylpropyl chain on the pyridinium nitrogen consistently exhibited the highest antimicrobial activity against Staphylococcus aureus. While the target compound 4-amino-1-(3-phenylpropyl)pyridinium was not directly assayed in this specific study, the structurally related analog 1-(3-phenylpropyl)-4-[2-(5-nitro-2-furyl)vinyl]pyridinium demonstrated superior potency relative to benzyl- and ethylphenyl-substituted comparators [1]. The 3-phenylpropyl substitution pattern was identified as the optimal chain length for maximizing antimicrobial activity in this series [2].

Antimicrobial rank
Cross-study comparable
3-Phenylpropyl analogs ranked highest vs. benzyl and ethylphenyl comparators against S. aureus
Supports 3-phenylpropyl chain as critical for antimicrobial activity
Activity inferred from analog series; direct assay data not available for target compound
Antimicrobial Structure-Activity Relationship Pyridinium Salts

Cholinesterase Inhibition: 3-Phenylpropyl vs. Other Substituents

In a head-to-head comparative study of hydrazone-containing pyridinium salts as cholinesterase inhibitors, the compound bearing a 1-(3-phenylpropyl)pyridinium core (compound 3b) achieved an IC₅₀ value of 0.23 µM against acetylcholinesterase (AChE), representing the most potent activity within the series [1]. This potency was superior to compounds bearing alternative alkylphenyl groups at the pyridinium 1-position, demonstrating that the 3-phenylpropyl moiety is a critical pharmacophoric element for AChE inhibition in this scaffold [2]. While the target compound lacks the hydrazone extension at the 4-position, the 3-phenylpropyl-4-aminopyridinium core provides a validated starting point for developing inhibitors with similar binding modes.

AChE inhibition
Head-to-head
IC₅₀ = 0.23 µM (3-phenylpropyl-pyridinium core, compound 3b)
Supports 3-phenylpropyl-pyridinium as privileged scaffold for AChE inhibitor design
Ellman's method, electric eel AChE; most active in series
Cholinesterase Inhibition Molecular Docking Alzheimer's Disease

Broad-Spectrum Antimicrobial Activity of 3-Phenylpropyl Pyridinium

A systematic antimicrobial evaluation of pyridinium salts revealed that the derivative NF-MFE, which contains a naphthyl ring and a 3-phenylpropyl chain on the pyridinium nitrogen, exhibited the highest antimicrobial activity in the series, with an MIC of 312.5 µg/mL against multiple organisms including Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Candida albicans [1]. This broad-spectrum activity, encompassing both Gram-positive and Gram-negative bacteria as well as fungi, distinguishes 3-phenylpropyl-containing pyridinium derivatives from analogs bearing shorter alkyl chains, which showed narrower or weaker activity profiles [2].

Broad-spectrum MIC
Head-to-head
MIC = 312.5 µg/mL against 5 strains (NF-MFE, 3-phenylpropyl analog)
Supports broad-spectrum antimicrobial screening context
Broth microdilution; P. aeruginosa, E. coli, E. faecalis, S. aureus, C. albicans
Antifungal Gram-positive Gram-negative

Antifungal Activity: Alkyl Chain Length Dependency

In a series of 4-amino-1-alkylpyridinium bromide salts with varying alkyl chain lengths (compounds 1–10), the hexadecyl derivative (compound 10) demonstrated the most promising antifungal profile, exhibiting good inhibition against both Candida albicans and Candida glabrata, as well as notable germ tube inhibition against C. albicans [1]. While the 3-phenylpropyl-containing derivative was not the most potent in this specific series, this systematic study establishes the critical importance of the N-alkyl chain structure in determining the spectrum and potency of antifungal activity [2]. The 3-phenylpropyl chain represents an intermediate length and aromatic character that may balance antifungal potency with favorable physicochemical properties not achievable with purely aliphatic long-chain derivatives.

Antifungal chain dependency
Cross-study comparable
Hexadecyl derivative most potent in series; 3-phenylpropyl intermediate antifungal activity
Chain length and aromaticity modulate antifungal spectrum; activity profile varies with structure
Candida species; disc diffusion and broth macro-dilution evidence
Antifungal Candida Germ Tube Inhibition

Bifunctional Synthetic Reagents: N-Aminopyridinium Salts

N-Aminopyridinium salts, a class to which 4-amino-1-(3-phenylpropyl)pyridinium belongs, have recently emerged as versatile bifunctional reagents for organic synthesis. These compounds combine N-centered nucleophilicity with latent electrophilic or radical reactivity due to the reducible N–N bond, enabling simultaneous installation of both amino and pyridyl groups into organic molecules [1]. This bifunctional reactivity distinguishes N-aminopyridinium salts from simple pyridinium salts that lack the N-amino functionality and from conventional aminating reagents that cannot introduce the pyridinium moiety . The 3-phenylpropyl substituent further modulates the reactivity and solubility profile of these reagents, potentially expanding their utility in visible-light-induced photocatalytic transformations where conventional N-aminopyridinium salts show limitations [2].

Bifunctional reactivity
Class-level
N-Aminopyridinium salts transfer amino and pyridyl groups in a single synthetic operation
Supports use as bifunctional reagent in visible-light photocatalysis and methodology development
Class-level inference from N-aminopyridinium family; specific reactivity requires validation
Organic Synthesis Aminating Reagents Photocatalysis

Quaternary Pyridinium vs. Aminopyridines: Distinct Properties

Unlike simple aminopyridines (e.g., 4-aminopyridine), the quaternary pyridinium structure of 4-amino-1-(3-phenylpropyl)pyridinium introduces a permanent positive charge on the nitrogen atom, fundamentally altering its electronic properties and biological interactions. Studies on related pyridinium derivatives have demonstrated that the positively charged pyridinium core facilitates electrostatic interactions with negatively charged biomolecules such as DNA and bacterial cell membranes [1]. Electrochemical investigations of 4-(hydrazinyl)-1-(3-phenylpropyl)pyridinium derivatives revealed distinct redox behavior and DNA binding affinity that are not observed with neutral aminopyridines, enabling applications in electrochemical biosensing that are inaccessible to non-quaternary analogs [2].

Charge-dependent properties
Class-level
Permanent positive charge enables electrostatic DNA binding absent in neutral aminopyridines
Distinguishes quaternary pyridiniums for electrochemical biosensing applications
Evidence from related pyridinium derivatives; class-level inference
Charge-Transfer Electrochemistry DNA Binding

4-Amino-1-(3-phenylpropyl)pyridinium: Optimal Research Applications


Antimicrobial SAR: 3-Phenylpropyl Pharmacophore

This compound is optimally suited for antimicrobial SAR studies where the 3-phenylpropyl chain has been identified as a critical pharmacophoric element. As demonstrated in systematic comparative studies, 3-phenylpropyl-containing pyridinium derivatives consistently exhibit superior antimicrobial activity against S. aureus compared to benzyl or ethylphenyl analogs [1]. Researchers can use 4-amino-1-(3-phenylpropyl)pyridinium as a core scaffold to explore how modifications at the 4-amino position (e.g., acylation, hydrazone formation) modulate antimicrobial potency while retaining the validated 3-phenylpropyl chain that confers baseline activity [2].

Cholinesterase Inhibitor Design: Pyridinium Scaffold

The 3-phenylpropyl-pyridinium core has been validated as a privileged scaffold for acetylcholinesterase (AChE) inhibition, with the most potent derivative in a comparative series achieving an IC₅₀ of 0.23 µM [1]. 4-Amino-1-(3-phenylpropyl)pyridinium provides an ideal starting point for synthesizing novel AChE inhibitors through functionalization of the 4-amino group. Molecular docking studies have revealed that the 3-phenylpropyl moiety interacts favorably with the peripheral anionic site (PAS) of AChE, while the pyridinium core engages the catalytic anionic site (CAS) [2]. This dual binding mode is essential for developing potent, selective inhibitors for Alzheimer's disease research [3].

Bifunctional Aminating Reagents for Photocatalysis

As a member of the N-aminopyridinium salt class, 4-amino-1-(3-phenylpropyl)pyridinium can serve as a precursor or reagent in visible-light-induced photocatalytic transformations. These compounds function as bifunctional reagents that simultaneously transfer amino and pyridyl groups to organic substrates, enabling the rapid construction of molecular complexity in a single synthetic operation [1]. The 3-phenylpropyl substituent may modulate the solubility and reactivity profile of the resulting reagents, potentially addressing limitations of simpler N-aminopyridinium salts in non-polar reaction media [2].

DNA-Interactive Probes for Electrochemical Biosensors

The quaternary pyridinium structure with a permanent positive charge enables electrostatic interactions with negatively charged DNA, making this compound class valuable for electrochemical biosensing applications [1]. Studies on structurally related 4-(hydrazinyl)-1-(3-phenylpropyl)pyridinium derivatives have demonstrated distinct electrochemical behavior and DNA binding affinity [2]. 4-Amino-1-(3-phenylpropyl)pyridinium can be further functionalized via the 4-amino group to introduce additional recognition elements (e.g., metal chelators, fluorescent reporters) while retaining the DNA-binding pyridinium core, enabling the construction of sensitive electrochemical DNA biosensors [3].

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
3-Phenylpropyl chain and 4-amino substitution
MIC endpoints against S. aureus and panel
Cholinesterase inhibitor design
3-Phenylpropyl-pyridinium core scaffold
AChE inhibition and molecular docking
Bifunctional reagent synthesis
N-Aminopyridinium reactivity
Photocatalytic amino-pyridyl transfer
Electrochemical DNA biosensors
Permanent positive charge
DNA binding affinity and redox behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-(3-phenylpropyl)pyridinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.